molecular formula C8H17NO2S B13249777 4-Ethylcyclohexane-1-sulfonamide

4-Ethylcyclohexane-1-sulfonamide

Cat. No.: B13249777
M. Wt: 191.29 g/mol
InChI Key: CQTKSSGWLHJYLG-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclohexane ring with an ethyl substituent. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylcyclohexane-1-sulfonamide typically involves the reaction of 4-ethylcyclohexylamine with sulfonyl chlorides in the presence of a base. The reaction proceeds as follows: [ \text{4-Ethylcyclohexylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} ] A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethylcyclohexane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Uniqueness: 4-Ethylcyclohexane-1-sulfonamide is unique due to its specific ethyl substituent, which imparts distinct hydrophobic characteristics and influences its interaction with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-ethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C8H17NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11)

InChI Key

CQTKSSGWLHJYLG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)S(=O)(=O)N

Origin of Product

United States

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